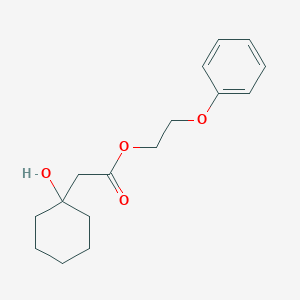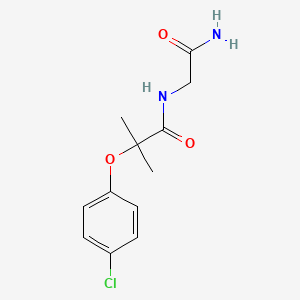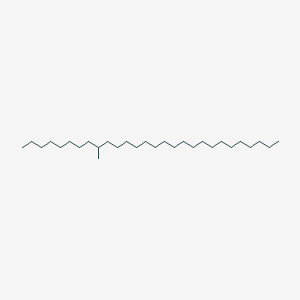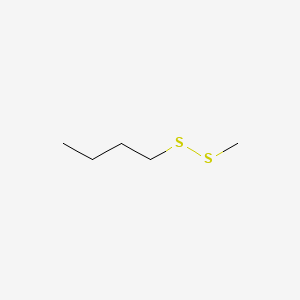
Methyl butyl disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl butyl disulfide, also known as methyl n-butyl disulfide, is an organic compound with the molecular formula C₅H₁₂S₂. It is a member of the disulfide family, characterized by the presence of a sulfur-sulfur bond. This compound is often used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl butyl disulfide can be synthesized through the reaction of thiols with oxidizing agents. One common method involves the oxidative coupling of butyl thiol and methyl thiol in the presence of an oxidizing agent such as hydrogen peroxide or iodine . The reaction typically occurs under mild conditions, with the thiols being mixed in a suitable solvent like dichloromethane and the oxidizing agent added slowly to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where the reactants are fed into the reactor at controlled rates. The reaction mixture is then subjected to purification processes such as distillation to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl butyl disulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to the corresponding thiols.
Substitution: It can participate in nucleophilic substitution reactions where the disulfide bond is cleaved and replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, and dimethyl sulfoxide are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Nucleophiles: Thiolate anions and other nucleophiles can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Butyl thiol and methyl thiol.
Substitution: Various substituted disulfides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl butyl disulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying disulfide bond formation and cleavage.
Biology: It is used in studies related to protein folding and disulfide bond formation in proteins.
Medicine: It is investigated for its potential therapeutic properties, including its role in redox biology and as a potential drug candidate.
Wirkmechanismus
The mechanism of action of methyl butyl disulfide involves the cleavage and formation of disulfide bonds. In biological systems, it can interact with thiol groups in proteins, leading to the formation of disulfide bonds that are crucial for protein structure and function. The compound can also undergo redox reactions, influencing cellular redox states and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl disulfide: Similar in structure but with two methyl groups instead of a methyl and a butyl group.
Diethyl disulfide: Contains two ethyl groups.
Dipropyl disulfide: Contains two propyl groups.
Uniqueness
Methyl butyl disulfide is unique due to its specific combination of a methyl and a butyl group, which imparts distinct chemical and physical properties compared to other disulfides. This uniqueness makes it valuable in specific applications where these properties are desired .
Eigenschaften
CAS-Nummer |
60779-24-0 |
|---|---|
Molekularformel |
C5H12S2 |
Molekulargewicht |
136.3 g/mol |
IUPAC-Name |
1-(methyldisulfanyl)butane |
InChI |
InChI=1S/C5H12S2/c1-3-4-5-7-6-2/h3-5H2,1-2H3 |
InChI-Schlüssel |
ABUPWXCYFWRZKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14616574.png)
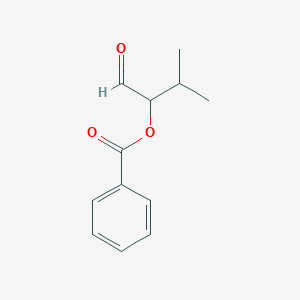
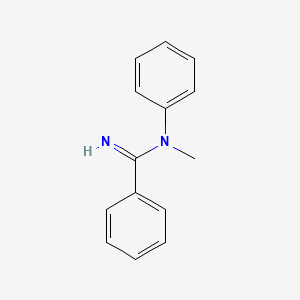
![4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate](/img/structure/B14616594.png)

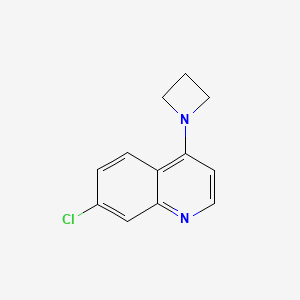
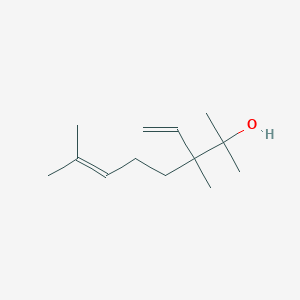
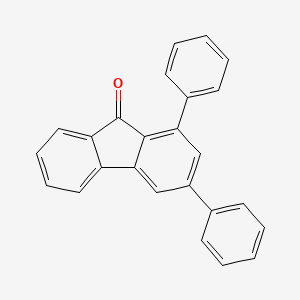
![N-[3,3-Bis(4-fluorophenyl)-3-hydroxypropyl]benzamide](/img/structure/B14616623.png)


